Ethyl 3,7,11,15-tetramethylhexadecanoate
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Overview
Description
It is a fatty acid ester with the molecular formula C22H44O2 and a molecular weight of 340.58 g/mol . This compound is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phytanic acid ethyl ester can be synthesized through the esterification of phytanic acid with ethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of phytanic acid ethyl ester may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as distillation and purification to isolate the desired ester from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Phytanic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to phytanic acid and ethanol in the presence of water and an acid or base catalyst.
Oxidation: It can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction of the ester can yield primary alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Phytanic acid and ethanol.
Oxidation: Aldehydes or ketones depending on the specific conditions.
Reduction: Primary alcohols.
Scientific Research Applications
Phytanic acid ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phytanic acid ethyl ester involves its hydrolysis to phytanic acid, which then participates in various metabolic pathways. Phytanic acid is known to interact with peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and energy homeostasis . The ester itself may also exhibit unique interactions with cellular components, influencing biological processes .
Comparison with Similar Compounds
- Ethyl acetate (ethyl ethanoate)
- Methyl butyrate (methyl butanoate)
- Ethyl propionate (ethyl propanoate)
Comparison: Phytanic acid ethyl ester is unique due to its long-chain structure and multiple methyl groups, which distinguish it from simpler esters like ethyl acetate and methyl butyrate . These structural differences result in distinct chemical and physical properties, such as higher molecular weight and different reactivity patterns .
Phytanic acid ethyl ester stands out for its specific applications in research and industry, particularly in studies related to lipid metabolism and its potential therapeutic uses .
Properties
IUPAC Name |
ethyl 3,7,11,15-tetramethylhexadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-7-24-22(23)17-21(6)16-10-15-20(5)14-9-13-19(4)12-8-11-18(2)3/h18-21H,7-17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNOHEMCCBNRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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